ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
CAS No.: 17826-11-8
Cat. No.: VC21062123
Molecular Formula: C12H10BrNO3
Molecular Weight: 296.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17826-11-8 |
|---|---|
| Molecular Formula | C12H10BrNO3 |
| Molecular Weight | 296.12 g/mol |
| IUPAC Name | ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate |
| Standard InChI | InChI=1S/C12H10BrNO3/c1-2-17-12(16)11(15)9-6-14-10-4-3-7(13)5-8(9)10/h3-6,14H,2H2,1H3 |
| Standard InChI Key | BUQBKBPIDKCCOZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br |
| Canonical SMILES | CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br |
Introduction
Chemical Structure and Identification
Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate belongs to the indole family of compounds, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the bromine substituent at position 5 and the ethyl 2-oxoacetate group at position 3 gives this compound its unique chemical identity.
Basic Identification Parameters
The compound can be identified through various chemical identifiers as detailed in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 17826-11-8 |
| Molecular Formula | C₁₂H₁₀BrNO₃ |
| Molecular Weight | 296.12 g/mol |
| IUPAC Name | ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate |
| Notation Type | Representation |
|---|---|
| InChI | InChI=1S/C12H10BrNO3/c1-2-17-12(16)11(15)9-6-14-10-4-3-7(13)5-8(9)10/h3-6,14H,2H2,1H3 |
| InChIKey | BUQBKBPIDKCCOZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br |
These notations provide a standardized way to represent the compound's structure in databases and computational chemistry applications .
Physical and Chemical Properties
Understanding the physical and chemical properties of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is essential for its handling, storage, and potential applications in research and development settings.
Physical Properties
The physical properties of this compound influence its behavior under various conditions and its suitability for different applications.
| Property | Value |
|---|---|
| Appearance | Not specifically documented in search results |
| Melting Point | 248-249°C |
| Boiling Point | Not specifically documented in search results |
| Solubility | Not specifically documented in search results |
The high melting point of 248-249°C indicates the compound's thermal stability, which is an important consideration for its storage and handling .
Chemical Reactivity
As an indole derivative, ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is expected to exhibit reactivity patterns characteristic of the indole scaffold. The presence of the bromine atom at the 5-position makes it a potential candidate for various coupling reactions, including Suzuki, Heck, and Sonogashira couplings. Additionally, the ethyl ester group provides a site for potential hydrolysis or transesterification reactions.
The compound contains multiple functional groups that contribute to its chemical reactivity:
-
The indole N-H group, which can participate in hydrogen bonding and N-substitution reactions
-
The bromine substituent, which can undergo halogen exchange or elimination reactions
-
The ester group, which can be hydrolyzed to the corresponding carboxylic acid
-
The ketone group, which can undergo nucleophilic addition reactions
Biological Activities and Applications
Research Applications
The compound may find applications in various research domains:
-
As a building block in medicinal chemistry for the synthesis of more complex bioactive compounds
-
As a probe for studying structure-activity relationships of indole-based pharmaceutical compounds
-
As an intermediate in the synthesis of tryptophan derivatives and related natural products
-
In research exploring the effects of halogenation on the biological activities of indole compounds
Comparison with Similar Compounds
Comparison with Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is a structurally similar compound that differs from ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate only in the substituent at position 5 (methoxy vs. bromo). Comparing the properties of these compounds provides insights into the effect of different substituents on physical, chemical, and potentially biological properties.
| Property | Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate |
|---|---|---|
| Molecular Formula | C₁₂H₁₀BrNO₃ | C₁₃H₁₃NO₄ |
| Molecular Weight | 296.12 g/mol | 247.25 g/mol |
| Melting Point | 248-249°C | 218-220°C |
| Appearance | Not specified in search results | Orange oil (after synthesis) |
The higher melting point of the bromo derivative compared to the methoxy derivative (248-249°C vs. 218-220°C) suggests stronger intermolecular interactions, possibly due to the electronic and steric effects of the bromine substituent .
| Supplier | Product Code | Package Size | Price |
|---|---|---|---|
| Key Organics/BIONET | KEY040898092 | 500 mg | $87.50 |
| Vulcanchem | VC21062123 | Not specified | Not specified |
This information indicates that the compound is available for research purposes, although possibly in limited quantities and from specialized suppliers .
| Classification | Details |
|---|---|
| Signal Word | Warning |
| GHS Pictogram | GHS07 |
| Hazard Codes | H302, H312, H332 |
| Meaning | Harmful if swallowed (H302), Harmful in contact with skin (H312), Harmful if inhaled (H332) |
These hazard codes indicate that the compound poses moderate health hazards if ingested, inhaled, or in contact with skin .
Precautionary Measures
The following precautionary statements are associated with ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate:
| Precautionary Statements | Description |
|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P264 | Wash hands thoroughly after handling |
| P270 | Do not eat, drink or smoke when using this product |
| P271 | Use only outdoors or in a well-ventilated area |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P301+P312+P330 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth |
| P302+P352+P312 | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell |
| P304+P340+P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell |
| P363 | Wash contaminated clothing before reuse |
| P402+P404 | Store in a dry place. Store in a closed container |
| P501 | Dispose of contents/container according to local/regional/national/international regulations |
These precautionary statements provide guidance for the safe handling, storage, and disposal of the compound .
Future Research Directions
Technological Applications
The halogenated nature of this compound makes it potentially valuable in various technological applications:
-
As a precursor in cross-coupling reactions for the synthesis of more complex molecules
-
In the development of fluorescent probes or imaging agents
-
As a standard compound in analytical chemistry and spectroscopic studies
-
In the design of novel materials with specific properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume